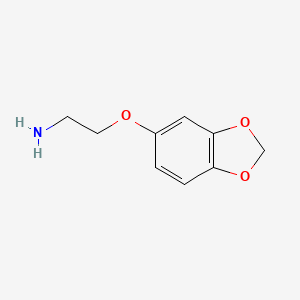

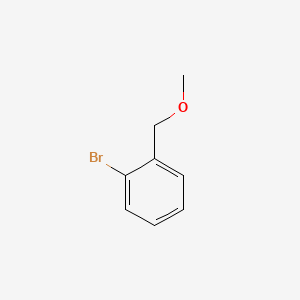

5-(2-aminoethoxy)-2H-1,3-benzodioxole

説明

The compound "5-(2-aminoethoxy)-2H-1,3-benzodioxole" is not directly mentioned in the provided papers. However, the papers discuss various related benzodioxole derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthetic routes for similar compounds. Benzodioxoles are a class of organic compounds that contain a 1,3-dioxole ring fused to a benzene ring. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzodioxole derivatives often involves cyclization reactions and the use of aminophenols as precursors. For example, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles involves a one-pot synthesis that proceeds via CN formation followed by CO cyclization . Similarly, the synthesis of 5-amino-2-(p-aminophenyl)benzoxazole from 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid involves reductive conditions to enhance yield . An optimized synthesis method for a related compound also uses polyphosphoric acid, indicating that strong acid conditions can be favorable for such reactions .

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can be confirmed using single crystal X-ray diffraction studies. This technique was used to unambiguously confirm the structure of a representative 2-aryl 5-hydroxy benzo[d]oxazole . The crystal structure of other related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, has also been determined, providing information on the dihedral angles and supramolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Benzodioxole derivatives can undergo various chemical reactions. For instance, the amino-1,3-benzodioxoles were prepared by reduction of nitro derivatives with hydrogen and palladium as a catalyst . The reactivity of these compounds can be further modified through reactions such as Hofmann's reaction to yield different substituents on the benzodioxole ring. The pKBH+ values of these compounds were measured to assess their basicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary depending on the substituents on the ring system. For example, the fluorescence behavior of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was studied, and its crystal structure was determined to understand the intermolecular interactions that contribute to its properties . The anti-proliferative effects of 2-aryl 5-hydroxy benzo[d]oxazoles on various cancer cell lines were evaluated, indicating that these compounds can selectively inhibit the growth of cancer cells .

科学的研究の応用

1. Synthesis of Derivatives

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole” is used in the synthesis of a novel derivative of the 1H-pyrazolo[4,3-e][1,2,4]triazine ring system .

- Methods of Application: The synthesis involves a nucleophilic displacement of a methylsulfonyl group. To a solution of sulfone 1 (145 mg, 0.5 mmol) in anhydrous DMF (5 ml), 2-aminoethanol (0.5 ml) was added and the resulting mixture was stirred at 80 °C for 2 h .

- Results: After pouring onto cold water, the precipitate was filtered off, washed with water, and recrystallized from ethyl alcohol to give the desired product in a 90% yield .

2. Biological Applications of Complexes

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole” is used in the synthesis of dithiocarbamate complexes of Mo(VI) and V(IV), which have potential biological applications .

- Methods of Application: The ligand was synthesized by the reaction of diamine and carbon disulfide with a 1:2 molar ratio. The Mo(VI) and V(IV) complexes of this ligand were prepared by a 1:1 molar proportion .

- Results: The complexes were characterized using various spectroscopic techniques. The electronic spectra and effective magnetic moment of the prepared complexes revealed the +4 and +6 oxidation state of vanadium and molybdenum, respectively .

3. Gas Treating

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole”, also known as Aminoethoxyethanol (ADEG), is used in gas treating to remove CO2 and H2S .

- Methods of Application: ADEG is used in gas scrubbing processes where it reacts with the acidic gases to form a salt, which can then be removed from the gas stream .

- Results: This process effectively removes CO2 and H2S from the gas, improving its quality and safety .

4. Electronics Applications

- Application Summary: ADEG is used in stripper solutions for applications in electronics .

- Methods of Application: It is used in the manufacturing process of electronic components, where it helps in the removal of excess material during the etching process .

- Results: This results in more precise and efficient manufacturing of electronic components .

5. Synthesis of β2,2-Amino Acids

- Application Summary: “5-(2-aminoethoxy)-2H-1,3-benzodioxole” is used in the synthesis of β2,2-amino acid derivatives .

- Methods of Application: The synthesis involves a two-step protocol, starting with a photocatalytic hydroalkylation reaction, followed by an oxidative functionalisation .

- Results: This method allows for the modular synthesis of β2- and α-quaternary β2,2-amino acid derivatives, which can be effectively scaled up via continuous-flow technology .

6. Coolants/Lubricants for Metal Working Applications

- Application Summary: Aminoethoxyethanol (ADEG) is used in coolants and lubricants for metal working applications .

- Methods of Application: It is used in the formulation of coolants and lubricants that are applied during the metal working process to reduce heat and friction between the cutting tool and the workpiece .

- Results: This results in improved efficiency and longevity of the cutting tools, and better quality of the finished metal products .

7. Crop Protection Products

- Application Summary: Aminoethoxyethanol (ADEG) is used in the formulation of crop protection products .

- Methods of Application: It is used as an ingredient in pesticides and herbicides that are applied to crops to protect them from pests and diseases .

- Results: This results in improved crop yield and quality .

8. Surfactants and Colorants

- Application Summary: Aminoethoxyethanol (ADEG) is used in the production of surfactants and colorants .

- Methods of Application: It is used as a raw material in the chemical synthesis of surfactants and colorants, which are used in a wide range of industries including cosmetics, textiles, and paints .

- Results: This results in high-quality surfactants and colorants with desirable properties .

Safety And Hazards

特性

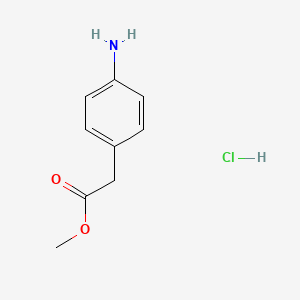

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8/h1-2,5H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEQUDXFAHZUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529431 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethoxy)-2H-1,3-benzodioxole | |

CAS RN |

72955-85-2 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)